molecular formula C14H13BrClNO3S B296488 3-bromo-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide

3-bromo-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide

Cat. No. B296488
M. Wt: 390.7 g/mol
InChI Key: CLCFRLJMVIKUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide is a chemical compound that has been the subject of scientific research due to its potential use as a pharmaceutical drug. The compound is also known by its chemical formula C14H12BrClNO3S.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of cell wall components in bacteria and fungi. In cancer cells, the compound has been found to induce apoptosis, or programmed cell death, by activating the caspase cascade.
Biochemical and Physiological Effects:
3-bromo-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. In bacterial and fungal cells, the compound disrupts cell wall synthesis, leading to cell death. In cancer cells, the compound induces apoptosis, leading to the death of cancer cells. The compound has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide in lab experiments is its broad-spectrum antibacterial and antifungal activity. The compound has been shown to be effective against a range of bacterial and fungal strains, making it a useful tool for studying these organisms. However, one limitation of using this compound is its potential toxicity. The compound has been found to be cytotoxic to some normal cells, and caution should be taken when working with this compound.

Future Directions

There are several future directions for research on 3-bromo-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide. One direction is to investigate the compound's potential as a pharmaceutical drug for the treatment of bacterial and fungal infections and cancer. Another direction is to study the compound's mechanism of action in more detail, to better understand how it works and how it can be optimized for use as a drug. Additionally, research could be done on the compound's toxicity and potential side effects, to ensure its safety for use in humans.

Synthesis Methods

The synthesis of 3-bromo-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide involves the reaction of 2-chlorobenzylamine with 3-bromo-4-methoxybenzenesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

3-bromo-N-(2-chlorobenzyl)-4-methoxybenzenesulfonamide has been the subject of scientific research due to its potential use as a pharmaceutical drug. The compound has been studied for its antibacterial, antifungal, and antitumor properties. It has been found to be effective against a range of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The compound has also shown promising results in inhibiting the growth of cancer cells in vitro.

properties

Molecular Formula

C14H13BrClNO3S

Molecular Weight

390.7 g/mol

IUPAC Name

3-bromo-N-[(2-chlorophenyl)methyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C14H13BrClNO3S/c1-20-14-7-6-11(8-12(14)15)21(18,19)17-9-10-4-2-3-5-13(10)16/h2-8,17H,9H2,1H3

InChI Key

CLCFRLJMVIKUAI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)Br

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)Br

Origin of Product

United States

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